3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

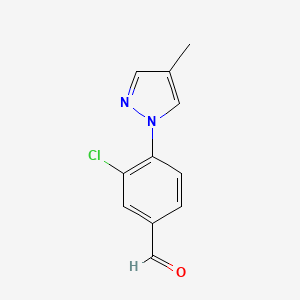

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEQJUCOCCOUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541538-18-4 | |

| Record name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde.

Scientific Research Applications

Scientific Research Applications

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a versatile building block in organic synthesis and medicinal chemistry. Applications include:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds. Compounds containing pyrazole rings are known for their potential pharmacological properties.

- Agricultural Chemistry: Derivatives of this compound are used to create fungicides, pesticides, and insecticides. These derivatives undergo testing for efficacy and safety in agricultural environments and have proven effective in protecting crops from pests and diseases.

- Anti-malarial Agents: It is used in the development of anti-malarial agents due to the pyrazole core’s biological activity. Synthesis involves creating derivatives tested for their anti-malarial efficacy, showing promising results for treating malaria.

Interaction with Biological Targets

Interaction studies involving 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity with biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors linked to disease processes, making them candidates for drug development. Studies on structure-activity relationships (SAR) have provided insights into optimizing these interactions for enhanced efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity .

Comparison with Similar Compounds

Halogenated Benzaldehyde Derivatives

The compound belongs to a broader class of halogenated benzaldehydes, which are studied for their reactivity and biological activity. Key analogs include:

Key Observations :

Pyrazole-Containing Aromatic Compounds

Pyrazole derivatives are widely explored in medicinal chemistry. Comparisons include:

| Compound Name | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Pyrazole, aldehyde | Simpler structure; lower molecular weight |

| 3-Nitro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | C₁₁H₉N₃O₃ | Nitro, 4-methylpyrazole, aldehyde | Enhanced electrophilicity due to nitro group |

Key Observations :

- Collision Cross-Section: The predicted CCS value for the target compound (145.3 Ų for [M+H]⁺) suggests a larger molecular volume compared to non-methylated pyrazole analogs .

Biological Activity

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHClNO

Molecular Weight: Approximately 220.66 g/mol

SMILES Notation: CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl

InChIKey: SQEQJUCOCCOUEZ-UHFFFAOYSA-N

The compound features a chloro-substituted benzaldehyde moiety along with a methylated pyrazole group, which contributes to its reactivity and biological interactions .

Synthesis

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-pyrazole under basic conditions, often utilizing potassium carbonate in solvents like dimethylformamide (DMF).

Anticancer Properties

Research indicates that compounds containing the pyrazole ring, including 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, exhibit significant anticancer activity. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .

Case Study:

A study demonstrated that pyrazole-based compounds could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows potential against various pathogens, including bacteria and fungi. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases.

Antimicrobial Activity Table:

| Pathogen | Activity Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 0.0039 |

| Escherichia coli | Bacterial | 0.025 |

| Candida albicans | Fungal | 0.015 |

The primary targets for 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde include Leishmania aethiopica and Plasmodium berghei , with studies indicating that the compound interacts with these organisms through molecular docking techniques. This interaction disrupts their biochemical pathways, leading to growth inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyrazole ring or substitution patterns on the benzaldehyde moiety can significantly affect biological activity. For instance, variations in the methyl group position or additional halogen substitutions can enhance or diminish efficacy against specific biological targets .

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, and what experimental conditions are critical for success?

Answer: The compound can be synthesized via two primary routes:

- Nucleophilic Aromatic Substitution : Reacting 3-chloro-4-fluorobenzaldehyde with 4-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The fluoride leaving group is displaced by the pyrazole nitrogen, requiring precise stoichiometric control to avoid side reactions .

- Vilsmeier–Haack Reaction : Formylation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzene using POCl₃ and DMF. Temperature control (<5°C during reagent addition) and anhydrous conditions are critical to prevent over-chlorination or decomposition .

Q. Key Characterization Data :

| Property | Value/Description | Source Method |

|---|---|---|

| Melting Point | Not directly reported; analogs (e.g., 3-chloro-4-(pyridin-2-yloxy)benzaldehyde) show 140–141°C | |

| ¹H NMR (CDCl₃) | δ 9.96 (s, CHO), 8.16 (pyrazole H), 7.84–7.76 (aromatic H) | |

| Spectral Validation | Cross-check with HRMS (e.g., [M+H]+ calculated vs. observed) |

Q. How can the regioselectivity of pyrazole substitution in this compound be confirmed experimentally?

Answer: Regioselectivity arises from the electron-donating 4-methyl group on the pyrazole directing substitution to the 1-position. Confirm via:

- X-ray Crystallography : Resolves the pyrazole orientation and chloro/aldehyde positions (e.g., analogs in ).

- NOESY NMR : Detects spatial proximity between pyrazole methyl protons and adjacent aromatic protons .

- Comparative Synthesis : Synthesize isomers (e.g., 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde) and compare melting points/spectra .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts) be resolved for this compound?

Answer: Discrepancies often arise from solvent effects or dynamic processes. Mitigate by:

- DFT Calculations : Include solvent models (e.g., PCM for DMSO or CDCl₃) and compare Boltzmann-averaged shifts with experimental data .

- Variable-Temperature NMR : Identify conformational equilibria (e.g., hindered rotation of the pyrazole ring) .

- Cross-Validation : Use multiple techniques (IR, X-ray, HRMS) to confirm structural assignments .

Q. What strategies optimize the yield of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in large-scale reactions without industrial protocols?

Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yield .

- Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate aldehyde derivatives from chlorinated byproducts .

Q. How does the electronic nature of the 4-methylpyrazole moiety influence the reactivity of the benzaldehyde group?

Answer: The electron-donating methyl group increases pyrazole aromaticity, stabilizing the adjacent aldehyde via resonance. This impacts:

- Electrophilicity : Aldehyde carbonyl becomes less electrophilic, requiring stronger nucleophiles (e.g., Grignard reagents) for addition reactions .

- Oxidation Stability : Resistance to over-oxidation (to carboxylic acid) under mild conditions (e.g., KMnO₄ in acetone) .

- Crystallinity : Enhanced π-stacking due to planarization, improving crystal formation for X-ray analysis .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Answer: Common impurities include:

- Dechlorinated Byproducts : Detect via LC-MS (negative ion mode for Cl⁻ loss) .

- Aldehyde Dimers : Identify by FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

- Residual Solvents : Quantify using GC-MS with a DB-5 column and He carrier gas .

Mitigation : Optimize reaction quenching (e.g., aqueous NaHSO₃ for aldehyde stabilization) and use high-purity solvents (HPLC grade) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Answer:

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for aldehyde oxidation or hydrolysis .

- Light Sensitivity : Store in amber vials under UV/Vis light; check for photodegradation products (e.g., quinone formation) .

- Recommended Storage : –20°C under argon, with desiccant (silica gel) to prevent moisture uptake .

Q. Tables for Critical Data Comparison

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥97 | Byproduct formation (e.g., di-substituted pyrazole) |

| Vilsmeier–Haack | 50–60 | ≥95 | Over-chlorination at aldehyde position |

Q. Table 2: Spectral Benchmarks

| Technique | Diagnostic Signal | Reference Compound |

|---|---|---|

| ¹³C NMR | δ 189.8 (CHO), 147.1 (pyrazole C) | 3-Chloro-4-(pyridin-2-yloxy)benzaldehyde |

| HRMS | [M+H]+ 234.0317 (C₁₂H₉ClNO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.